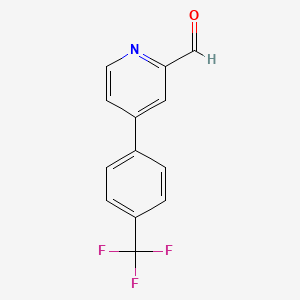

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)10-5-6-17-12(7-10)8-18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRJYEBPMRRWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde CAS 1005189-47-8 properties

Topic: 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde (CAS 1005189-47-8) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Utilization of a Privileged Biaryl Scaffold in Drug Discovery

Executive Summary

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde (CAS 1005189-47-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules. Characterized by a pyridine-2-carboxaldehyde core substituted at the C4 position with a para-trifluoromethylphenyl group, this compound bridges the gap between lipophilic fluorinated aromatics and reactive electrophilic centers.

Its structural duality—offering both a metabolic "anchor" (the CF3-phenyl group) and a "diversity handle" (the aldehyde)—makes it a critical building block for developing kinase inhibitors, GPCR modulators, and anti-fibrotic agents. This guide details its physicochemical profile, synthetic pathways, and application in high-value medicinal chemistry workflows.[1][2]

Chemical Identity & Physicochemical Profile

This compound is a member of the 4-arylpyridine class. The strategic placement of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde group serves as a versatile linchpin for downstream diversification.

Table 1: Key Technical Specifications

| Property | Specification / Data |

| CAS Number | 1005189-47-8 |

| IUPAC Name | 4-[4-(Trifluoromethyl)phenyl]pyridine-2-carbaldehyde |

| Molecular Formula | C₁₃H₈F₃NO |

| Molecular Weight | 251.21 g/mol |

| Physical State | Pale yellow to tan solid (typically) |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |

| LogP (Predicted) | ~3.2 – 3.5 (High lipophilicity due to -CF₃) |

| Reactive Moiety | Electrophilic aldehyde (C-2 position) |

| Stability | Air-sensitive (prone to oxidation to carboxylic acid); store under inert gas (Ar/N₂) at 2–8°C |

Synthesis & Manufacturing Methodologies

The synthesis of CAS 1005189-47-8 typically relies on transition-metal-catalyzed cross-coupling reactions. The most robust and scalable protocol involves a Suzuki-Miyaura coupling followed by functional group manipulation.

Core Synthetic Route: Suzuki Coupling Strategy

This route is preferred for its functional group tolerance and high yield.

-

Starting Materials: 4-Chloropicolinaldehyde (or 4-Bromopicolinaldehyde) and 4-(Trifluoromethyl)phenylboronic acid.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with an inorganic base (K₂CO₃ or Cs₂CO₃).

-

Solvent System: 1,4-Dioxane/Water or Toluene/Ethanol/Water.

-

Conditions: Reflux (80–100°C) under inert atmosphere for 4–12 hours.

Mechanism: The palladium catalyst inserts into the C-Halogen bond of the pyridine (Oxidative Addition), undergoes transmetallation with the aryl boronate, and releases the biaryl product via Reductive Elimination.

Alternative Route: Oxidation of Methyl Precursor

For industrial scaling where aldehyde stability is a concern during coupling:

-

Coupling: React 4-chloro-2-methylpyridine with 4-(trifluoromethyl)phenylboronic acid to form the biaryl intermediate.

-

Oxidation: Selectively oxidize the methyl group to the aldehyde using Selenium Dioxide (SeO₂) in dioxane or via a Swern oxidation of the corresponding alcohol.

Visualization: Synthetic Workflow & Reactivity

The following diagram illustrates the primary synthesis pathway and the downstream "divergent synthesis" capabilities of the aldehyde group.

Caption: Figure 1. Synthesis of CAS 1005189-47-8 via Suzuki Coupling and its utility as a divergent intermediate.

Applications in Drug Discovery

A. Kinase Inhibitor Design

The 4-arylpyridine motif is a privileged scaffold in kinase inhibition (e.g., p38 MAP kinase, VEGFR).

-

Role: The 4-(trifluoromethyl)phenyl group occupies the hydrophobic pocket (Type II binding), providing high affinity and metabolic resistance.

-

Chemistry: The aldehyde is converted into an amine linker or a heterocycle (e.g., imidazole) to interact with the hinge region or solvent-exposed areas of the enzyme.

B. Fragment-Based Drug Design (FBDD)

The aldehyde functionality allows for rapid "growing" of the fragment.

-

Protocol: Reductive amination with a library of primary amines creates a diverse set of secondary amines for SAR (Structure-Activity Relationship) exploration.

-

Validation: The resulting amines are screened for potency against targets like HDAC6 (fibrosis) or Plasmodium falciparum (malaria), where pyridine derivatives have shown historical success.

C. Bioisostere Implementation

The pyridine nitrogen serves as a hydrogen bond acceptor, while the -CF₃ group acts as a bioisostere for a chlorine atom or a tert-butyl group, improving blood-brain barrier (BBB) permeability and preventing metabolic oxidation at the para-position.

Experimental Protocol: Reductive Amination

Standard Operating Procedure for converting CAS 1005189-47-8 into a functionalized amine.

Reagents:

-

Aldehyde (1.0 equiv)

-

Amine (1.1 equiv)[3]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Step-by-Step:

-

Imine Formation: Dissolve CAS 1005189-47-8 in anhydrous DCM (0.1 M concentration). Add the amine and catalytic acetic acid. Stir at room temperature for 1–2 hours under N₂.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow to warm to room temperature and stir for 12 hours.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over MgSO₄, and concentrate.

-

Purification: Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Quality Control & Analytics

To ensure integrity for biological testing, the following analytical criteria must be met:

-

1H NMR (CDCl₃): Look for the diagnostic aldehyde singlet at ~10.1 ppm . The pyridine protons will appear as doublets/multiplets in the 7.5–9.0 ppm range. The 4-(trifluoromethyl)phenyl protons will show a characteristic AA'BB' system (or two doublets) around 7.7–7.9 ppm .

-

HPLC Purity: Minimum >95% at 254 nm.

-

Mass Spectrometry (ESI+): Expect [M+H]⁺ peak at 252.2 m/z . Hydrate formation ([M+H₂O+H]⁺) is common for electron-deficient aldehydes in aqueous mobile phases.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

-

Storage: The aldehyde is susceptible to aerobic oxidation to the corresponding carboxylic acid (4-(4-(trifluoromethyl)phenyl)picolinic acid). Store at -20°C or 4°C under Argon.

-

Disposal: Fluorinated compounds require high-temperature incineration. Do not dispose of in standard aqueous waste streams.

References

-

ChemicalBook. (2024).[2] 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method.[2]Link

-

National Institutes of Health (PubChem). (2025). 4-(Trifluoromethyl)pyridine-2-carbaldehyde | C7H4F3NO.Link

-

Molecules (MDPI). (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents.Link

-

ResearchGate. (2025). Reaction of 4-trifluorophenyl boronic acid with catechol and 4-picoline.[4][5]Link[5]

-

Chemical Communications. (2011). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation.[6]Link

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Medicinal Chemistry Applications of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde

Executive Summary

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde (CAS: 132470-83-8) is a specialized biaryl pyridine intermediate critical to the synthesis of high-potency antivirals (specifically HCV NS5A inhibitors) and kinase inhibitors. Its structural value lies in the synergy between the reactive 2-formyl group (a versatile electrophile for heterocycle formation) and the 4-(trifluoromethyl)phenyl moiety (a lipophilic, metabolically stable pharmacophore).

This guide details the synthesis, reactivity, and medicinal chemistry applications of this scaffold, designed for researchers optimizing lead compounds for bioavailability and metabolic stability.

Part 1: Structural Analysis & Pharmacophore Logic

The molecule functions as a "privileged scaffold" precursor. Its utility is defined by three distinct zones, each serving a specific role in drug design:

| Structural Zone | Chemical Feature | Medicinal Chemistry Function |

| Zone 1: The Warhead | 2-Formyl (Aldehyde) | Reactivity Handle: Enables rapid diversification via reductive amination, Schiff base formation, or condensation to form imidazoles/oxazoles.Covalent Potential: Can form reversible covalent bonds with specific enzyme residues (e.g., Lysine). |

| Zone 2: The Core | Pyridine Ring | H-Bond Acceptor: The nitrogen atom often interacts with hinge regions in kinases or water networks in viral proteins.Rigid Spacer: Maintains the spatial orientation between the lipophilic tail and the polar head. |

| Zone 3: The Tail | 4-CF3-Phenyl | Metabolic Block: The para-CF3 group prevents CYP450-mediated oxidation at the most vulnerable site.Lipophilicity: Increases LogP, enhancing membrane permeability and CNS penetration.Fluorine Effect: The electron-withdrawing nature of CF3 modulates the pKa of the pyridine nitrogen. |

Pharmacophore Visualization

The following diagram illustrates the structural logic and divergent synthetic pathways available from this core intermediate.

Figure 1: Pharmacophore mapping and divergent synthetic utility of the scaffold.

Part 2: Validated Synthesis Protocol

While commercially available, in-house synthesis is often required to introduce isotopic labels or specific variations. The most robust route is a Suzuki-Miyaura cross-coupling between 4-bromopicolinaldehyde and 4-(trifluoromethyl)phenylboronic acid.

Protocol: Suzuki Coupling

Objective: Synthesis of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde.

Reagents:

-

Substrate A: 4-Bromopicolinaldehyde (1.0 eq) [CAS: 131747-63-2][1]

-

Substrate B: 4-(Trifluoromethyl)phenylboronic acid (1.2 eq) [CAS: 128796-39-4]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a pressure vial or round-bottom flask equipped with a condenser, charge Substrate A, Substrate B, and the Palladium catalyst.

-

Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which degrades the catalyst and promotes homocoupling.

-

Solvation: Add degassed 1,4-Dioxane followed by the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: ~251.2 Da [M+H]+).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/EtOAc (0–30%).

-

Yield: Expect 75–85% yield of a light yellow solid.

Critical Control Point: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) or reduction (to alcohol) if exposed to harsh conditions. Ensure the reaction is not overheated (>100°C) for prolonged periods.

Part 3: Medicinal Chemistry Workflows

Workflow A: Synthesis of HCV NS5A Inhibitor Pharmacophores

The most prominent application of this scaffold is in the construction of Imidazole-linked biaryls , a motif found in blockbuster HCV drugs (e.g., Daclatasvir, Ledipasvir analogs). The aldehyde reacts with an

Mechanism: Debus-Radziszewski Imidazole Synthesis or condensation with 1,2-diones.

-

Condensation: React 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde with a 1,2-diketone (e.g., benzil derivatives) and Ammonium Acetate (NH₄OAc) in Acetic Acid.

-

Cyclization: Heating at 100°C effects the double condensation to form the imidazole ring.

-

Result: A 2,4,5-trisubstituted imidazole where the pyridine-CF3-phenyl tail serves as the "anchor" interacting with the viral replication complex.

Workflow B: Reductive Amination for Kinase Inhibitors

For kinase targets (e.g., PI3K, IRAK4), the aldehyde is converted into a secondary or tertiary amine to improve solubility and target engagement.

Protocol:

-

Imine Formation: Stir the aldehyde (1.0 eq) with the desired amine (1.1 eq) in Dichloroethane (DCE) or Methanol for 1 hour.

-

Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir at room temperature for 4–16 hours.

-

Advantage: The CF3 group on the phenyl ring significantly improves the lipophilicity-driven membrane permeability of the resulting amine, a critical factor for intracellular kinase targets.

Workflow C: Schiff Base Ligands for Metallopharmaceutics

The 2-picolinaldehyde motif is a classic bidentate ligand precursor. Condensation with diamines (e.g., 1,2-diaminocyclohexane) yields chiral salen-type or diimine ligands.

-

Application: These complexes are used to model metallo-enzyme active sites or as catalysts where the electron-withdrawing CF3 group tunes the Lewis acidity of the central metal.

Part 4: Process Visualization

The following diagram outlines the divergent synthesis pathways from the core aldehyde to bioactive end-products.

Figure 2: Synthetic workflow from raw materials to medicinal chemistry applications.

References

-

Synthesis of 4-aryl picolinaldehydes

-

HCV NS5A Inhibitor Design

-

Reductive Amination Methodologies

-

Fluorine in Medicinal Chemistry

-

Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 2014. Link

-

-

General Pyridine Reactivity

-

Fisher Scientific. "Safety Data Sheet: 4-Pyridinecarboxaldehyde." Link

-

Sources

- 1. 131747-63-2|4-Bromopicolinaldehyde|BLD Pharm [bldpharm.com]

- 2. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 4. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. organic-chemistry.org [organic-chemistry.org]

Whitepaper: The Bioisosteric Potential of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde as a Core Scaffold in Modern Agrochemicals

Abstract

The relentless challenge of overcoming pest resistance and enhancing crop safety margins necessitates continuous innovation in agrochemical design. Bioisosterism, the strategic replacement of molecular fragments to modulate biological activity and physicochemical properties, stands as a cornerstone of modern molecular design. This technical guide delves into the significant bioisosteric potential of the 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde scaffold. We will dissect the distinct roles of its constituent moieties—the trifluoromethyl group, the biphenyl-like pyridine core, and the reactive picolinaldehyde functionality. This document provides researchers and development professionals with a technical framework for leveraging this scaffold, including synthetic strategies, proposed bioisosteric modifications, and a rationale for its application in creating next-generation herbicides, insecticides, and fungicides.

Introduction: The Imperative for Novel Agrochemical Scaffolds

The agrochemical discovery pipeline faces mounting pressure. A shrinking pool of validated biological targets, coupled with increasing regulatory scrutiny and the global spread of resistant pest populations, demands a shift from incremental modification to the intelligent design of novel chemical entities. In this context, bioisosterism offers a powerful, rational approach to optimize lead compounds, enhance potency, improve metabolic stability, and secure new intellectual property.[1]

The trifluoromethylpyridine (TFMP) fragment has become a privileged scaffold in crop protection chemistry, valued for its unique electronic and metabolic properties.[2][3] This guide focuses on a specific, highly functionalized TFMP derivative: 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde. By understanding the synergistic contributions of each part of this molecule, we can unlock its potential as a versatile building block for a new generation of agrochemicals.

Deconstruction of the Core Scaffold

The promise of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde lies in the distinct and complementary properties of its three primary components.

Caption: Molecular structure of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde.

The Trifluoromethyl (CF3) Group: The Potency Enhancer

The trifluoromethyl group is a bioisostere of several common chemical groups, including methyl and chloro, but its properties are far more profound.[4] Its inclusion is a deliberate strategy to enhance molecular performance.

-

Electronic Profile: The CF3 group is strongly electron-withdrawing (Hammett constant σm ≈ 0.43, σp ≈ 0.54), which can significantly alter the acidity or basicity of nearby functional groups, potentially improving binding affinity to target enzymes or receptors.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (≈ 116 kcal/mol). This makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of detoxification in insects and plants. This can increase the bioavailability and residual activity of the agrochemical.[6]

-

Lipophilicity: The CF3 group substantially increases the lipophilicity of a molecule (Hansch parameter π ≈ 0.88), which can enhance its ability to penetrate the waxy cuticle of leaves or the exoskeleton of insects.[7][8]

| Feature | Trifluoromethyl (-CF3) | Methyl (-CH3) | Chloro (-Cl) |

| van der Waals Radius | 2.7 Å | 2.0 Å | 1.8 Å |

| Hammett Constant (σp) | +0.54 (Strongly withdrawing) | -0.17 (Donating) | +0.23 (Withdrawing) |

| Hansch Lipophilicity (π) | +0.88 | +0.56 | +0.71 |

| Metabolic Stability | High | Low (Oxidizable) | Moderate |

Caption: Comparative physicochemical properties of the trifluoromethyl group and its classical bioisosteres.

The Pyridine Ring: The Metabolic Blocker and Scaffold

The replacement of a phenyl ring with a pyridine ring is a common tactic in medicinal and agrochemical chemistry.[5] The nitrogen atom in the pyridine ring serves several functions:

-

It acts as a hydrogen bond acceptor, potentially adding a crucial interaction point with a biological target.

-

It can alter the overall polarity and solubility of the molecule.

-

Crucially, it often blocks metabolic pathways. For example, where a phenyl ring might be susceptible to aromatic hydroxylation, the pyridine ring is generally more robust, directing metabolism to other parts of the molecule.[5]

The Picolinaldehyde: The Versatile Reaction Handle

The aldehyde group at the 2-position of the pyridine ring (a picolinaldehyde) is a key feature for derivatization.[9] It is not merely a structural component but a reactive handle for creating diverse libraries of compounds. The aldehyde can readily undergo reactions such as:

-

Reductive amination to form secondary amines.

-

Wittig reactions to form alkenes.

-

Condensation with amines to form Schiff bases (imines), which are themselves important bidentate ligands and can be precursors to stable secondary amines.[9]

This versatility allows chemists to rapidly explore the chemical space around the core scaffold, attaching various other pharmacophores to probe structure-activity relationships (SAR).

Bioisosteric Replacement Strategies

The true potential of this scaffold is realized through the application of bioisosteric design principles. This can be approached in two ways: modifying the core scaffold itself or using the scaffold as a replacement for a known pharmacophore.

Caption: Potential bioisosteric modifications of the core scaffold.

Modifying the Aldehyde Group

The aldehyde is an excellent starting point for bioisosteric replacement. While reactive, aldehydes can sometimes be metabolically liable or prone to non-specific reactions in a biological system. Replacing it with more stable, isosteric heterocycles is a proven strategy. For instance, the 1,2,4-oxadiazole ring is a well-established bioisostere of an amide or ester linkage and has been successfully used in insecticide design.[10]

Modifying the Phenyl Ring

While the phenyl ring acts as a spacer, it can be replaced to fine-tune steric bulk, conformation, and physicochemical properties.

-

Classical Replacements: Heterocycles like thiophene or pyrazole can be substituted to introduce new hydrogen bonding opportunities or alter the dihedral angle between the two aromatic rings.

-

Non-Classical Replacements: For more radical changes to properties like solubility while maintaining a similar spatial arrangement, non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) can serve as effective phenyl mimics.[11][12] BCP analogues often exhibit improved metabolic stability and solubility compared to their phenyl counterparts.[11]

Synthetic and Experimental Protocols

A key aspect of this guide is to provide actionable experimental starting points. The following protocols describe a plausible synthesis of the core scaffold and a representative derivatization.

Protocol 1: Synthesis of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde

This synthesis employs a standard Suzuki coupling followed by oxidation.

Caption: Proposed synthetic workflow for the core molecule.

Methodology:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 4-chloropicolinaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 50 mL).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq) to the flask under a positive flow of argon.

-

Reaction: Heat the reaction mixture to 85°C and stir vigorously under argon for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.

Rationale: The Suzuki coupling is a robust and widely used cross-coupling reaction ideal for forming C-C bonds between aromatic rings. Pd(dppf)Cl2 is chosen for its high efficiency and tolerance of various functional groups, including the aldehyde.

Protocol 2: Derivatization to an Oxime Ether Bioisostere

This protocol demonstrates a simple modification of the aldehyde to a potentially more stable and biologically active oxime ether.

Methodology:

-

Oxime Formation: Dissolve 4-(4-(trifluoromethyl)phenyl)picolinaldehyde (1.0 eq) in ethanol (20 mL). Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 4 hours.

-

Intermediate Isolation: Monitor by TLC. Once the starting material is consumed, pour the mixture into cold water (50 mL) and extract with dichloromethane (3 x 30 mL). Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude oxime.

-

Etherification: Dissolve the crude oxime in anhydrous DMF (15 mL). Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Stir for 30 minutes.

-

Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise and allow the reaction to warm to room temperature. Stir for 6 hours.

-

Purification: Quench the reaction carefully with water. Extract with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to yield the final oxime ether.

Conclusion and Future Outlook

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is more than a single molecule; it is a strategic platform for agrochemical discovery. The trifluoromethyl group provides a metabolic shield and enhances lipophilicity, while the pyridine ring offers favorable electronic properties and further metabolic resistance. The true power of the scaffold is unlocked by its picolinaldehyde functional group, which serves as a gateway for rapid and diverse bioisosteric modifications.

Future research should focus on synthesizing libraries based on the strategies outlined in this guide. By replacing the aldehyde with stable heterocycles and exploring both classical and non-classical replacements for the phenyl ring, researchers can systematically tune the physicochemical and biological properties of the resulting compounds. This rational, scaffold-based approach, grounded in the principles of bioisosterism, holds significant promise for the development of novel, effective, and safe crop protection solutions.

References

- Agrochemical Innovation: The Power of Trifluoromethyl Groups. (n.d.). Vertex AI Search.

- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Singh, N., & Pandey, J. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Medicinal and Environmental Chemistry: Experimental Advances and Simulations (Part II).

- Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry.

- Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. PubMed.

- Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Meanwell, N. (2022). Applications of bioisosteres in the design of biologically active compounds. American Chemical Society.

- Singh, N., & Pandey, J. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science.

- The Trifluoromethyl Group: Enhancing Agrochemical Efficacy. (2026). AgroPages.

- O'Hagan, D. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Singh, N., & Pandey, J. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science Publisher.

- Bioisostere. (n.d.). Wikipedia.

- Zhang, Y., et al. (2016). Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings. PubMed.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

- Lamberth, C., & Jeanmart, S. (2023). Introduction to Recent Highlights in Bioisosteric Replacements and Scaffold Hopping in Crop Protection Research. Journal of Agricultural and Food Chemistry.

- O'Hagan, D. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.

- The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Pyridine-2-carbaldehyde. (n.d.). Wikipedia.

- 4-(Trifluoromethyl)picolinaldehyde. (n.d.). BLD Pharm.

- Liu, C-L., & Zhang, A. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed.

- Liu, C-L., & Zhang, A. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science.

- 4-(Trifluoromethyl)pyridine-2-carbaldehyde. (n.d.). PubChem.

- 4-Trifluoromethyl-pyridine-2-carbaldehyde. (2023). ChemicalBook.

- 4-(Trifluoromethyl)pyridine-2-carboxaldehyde. (n.d.). Apollo Scientific.

- Hallyburton, I., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed.

- Hallyburton, I., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Biaryl Pyridine Aldehyde Building Blocks: A Technical Guide to Synthesis and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl pyridine motif is a cornerstone in modern organic chemistry, recognized as a privileged scaffold in medicinal chemistry and a versatile component in materials science.[1][2] The incorporation of an aldehyde functionality onto this framework creates a powerful and versatile building block, offering a gateway to a vast chemical space through subsequent transformations. This technical guide provides an in-depth exploration of the synthesis, functionalization, and application of biaryl pyridine aldehyde building blocks. We will delve into the core synthetic strategies, with a particular focus on palladium-catalyzed cross-coupling reactions, addressing common challenges and presenting field-proven protocols. Furthermore, this guide will illuminate the critical role these synthons play in the development of novel therapeutics and functional materials, offering researchers and drug development professionals a comprehensive resource to accelerate their work.

The Strategic Importance of Biaryl Pyridine Aldehydes

The pyridine ring is a fundamental azaheterocycle, second only to benzene in its prevalence within pharmaceutical compounds.[3] Its nitrogen atom acts as a hydrogen bond acceptor and can improve the pharmacokinetic properties of a drug candidate.[4] When coupled with a second aryl ring, the resulting biaryl structure offers a rigid, well-defined three-dimensional scaffold that can effectively probe the binding pockets of biological targets.[5]

The strategic placement of an aldehyde group (-CHO) on this framework transforms it into a highly valuable synthetic intermediate. The aldehyde is a versatile functional handle, readily participating in a wide array of chemical transformations, including:

-

Reductive Amination: To form amines for further coupling or to introduce basic centers.

-

Oxidation: To generate carboxylic acids.

-

Reduction: To produce primary alcohols.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation to create alkenes.

-

Condensation Reactions: To construct new heterocyclic systems.

This synthetic versatility makes biaryl pyridine aldehydes indispensable starting materials for creating libraries of complex molecules for high-throughput screening in drug discovery and for the fine-tuning of ligands and materials.[6][7]

Core Synthetic Methodologies: The Art of the C-C Bond

The construction of the biaryl C-C bond is the critical step in synthesizing these building blocks. Transition-metal-catalyzed cross-coupling reactions are the undisputed methods of choice, offering efficiency, modularity, and functional group tolerance.[8][9]

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the preeminent method for biaryl synthesis due to the low toxicity of boron reagents and the mild reaction conditions.[10][11] The catalytic cycle is a well-understood, three-step process involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The "2-Pyridyl Problem": A Notorious Challenge

While powerful, the Suzuki coupling of 2-substituted pyridines presents a significant challenge known as the "2-Pyridyl Problem".[3] Organoboron reagents at the 2-position of the pyridine ring are often unstable and prone to protodeboronation, leading to low yields.[3] Furthermore, the nitrogen lone pair can coordinate to the palladium center, inhibiting catalytic activity.

Field-Proven Solution: To overcome this, synthetic chemists have developed robust protocols. One highly effective strategy involves the use of more stable boronate esters, such as lithium triisopropyl 2-pyridylboronates, in conjunction with specific palladium catalysts and ligands.[12] This approach circumvents the instability of the corresponding boronic acids and facilitates efficient coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Pyridyl Boronate [12]

This protocol provides a general method for the coupling of a lithium triisopropyl 2-pyridylboronate with an aryl bromide containing an aldehyde group.

Materials:

-

Aryl bromide (e.g., 4-bromobenzaldehyde) (1.0 equiv)

-

Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 mol%)

-

A suitable phosphine ligand (e.g., XPhos) (3.0 mol%)

-

Potassium fluoride (KF) (3.0 equiv)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk tube, add the aryl bromide, lithium triisopropyl 2-pyridylboronate, Pd₂(dba)₃, ligand, and KF.

-

Solvent Addition: Evacuate and backfill the tube with argon gas (repeat 3 times). Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Seal the tube with a Teflon screw cap and heat the mixture to 110 °C in an oil bath.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the aryl bromide is completely consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl pyridine aldehyde.

The Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples an organotin (stannane) reagent with an organohalide. Its primary advantage lies in the high stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups.[13][14]

Causality in Protocol Design: The main drawback of the Stille reaction is the significant toxicity of organotin compounds and byproducts, which can be difficult to remove completely.[15][16] Therefore, its use is often reserved for substrates where Suzuki coupling is ineffective or for late-stage diversification where the stability of the stannane is paramount. The choice of ligands is critical to stabilize the palladium catalyst and prevent the formation of palladium black.[13]

Caption: General workflow for a Stille cross-coupling reaction.

General Protocol: Stille Coupling for Biaryl Pyridine Aldehyde Synthesis [13][16]

Procedure:

-

Setup: In an inert atmosphere glovebox or using Schlenk technique, combine the aryl halide aldehyde (1.0 equiv), the organostannane (1.1-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable flask.

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or DMF).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion as monitored by TLC or LC-MS.

-

Workup: Upon cooling, dilute the reaction mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF).

-

Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to isolate the target compound.

| Method | Advantages | Disadvantages | Typical Conditions |

| Suzuki-Miyaura | Low toxicity of reagents; Mild conditions; Commercially available reagents.[11] | "2-Pyridyl Problem"; Boronic acids can be unstable.[3] | Pd catalyst, Base (e.g., K₂CO₃, KF), Solvent (e.g., Dioxane, Toluene/H₂O).[10] |

| Stille | High functional group tolerance; Air/moisture stable reagents.[13][14] | High toxicity of tin compounds; Purification can be difficult.[14][15] | Pd catalyst, Anhydrous solvent (e.g., Toluene, DMF), Heat.[16] |

| Decarboxylative | Uses readily available carboxylic acids instead of organometallics.[1][9] | Can require specific directing groups or harsh conditions; CO or CO₂ byproduct.[1] | Pd catalyst, Silver or Copper co-catalyst, High temperature.[9] |

| Table 1. Comparison of Key Synthetic Methods for Biaryl Formation. |

Applications in Drug Discovery and Medicinal Chemistry

The biaryl pyridine scaffold is a prolific core in modern pharmaceuticals. The aldehyde building blocks are instrumental in synthesizing compounds with a wide spectrum of pharmacological activities.

-

Oncology: Many kinase inhibitors feature the biaryl pyridine motif. For example, derivatives have been designed and synthesized as potent inhibitors of Ribosomal S6 Kinase (RSK), which is implicated in cell proliferation in certain cancers.[6]

-

Metabolic Diseases: The structural rigidity and hydrogen bonding capacity of these scaffolds make them suitable for targeting enzymes involved in metabolism. Biaryl pyridine ureas have been explored as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a target for treating obesity.[7]

-

Anti-inflammatory Agents: Biaryl analogs designed from the core structure of existing anti-inflammatory drugs have shown potent inhibition of COX-1 and COX-2 enzymes.[11]

-

Infectious Diseases: The pyridine ring is a key component in numerous antibacterial, antifungal, and antiviral agents.[17][18] The ability to rapidly diversify the biaryl structure using aldehyde building blocks is crucial for combating drug resistance.[18]

The broad utility is a testament to the structure's ability to present functional groups in a precise spatial orientation, leading to high-affinity interactions with biological targets.[2][19][20]

Conclusion and Future Outlook

Biaryl pyridine aldehyde building blocks are more than just synthetic intermediates; they are strategic assets in the quest for novel molecules with tailored functions. The mastery of their synthesis, particularly through robust cross-coupling protocols that overcome known challenges like the "2-Pyridyl Problem," is essential for modern chemical research. As our understanding of catalysis deepens, we can anticipate the development of even more efficient, sustainable, and cost-effective methods for their preparation, utilizing earth-abundant metals or photocatalytic strategies. For researchers in drug discovery and materials science, these building blocks will continue to be a reliable and powerful platform for innovation, enabling the rapid construction of molecular complexity and the discovery of next-generation therapeutics and technologies.

References

-

Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (n.d.). Synthesis of 2-pyridine-containing biaryls: scope of this Review. ResearchGate. Retrieved from [Link]

-

Ali, A., et al. (2023). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI. Retrieved from [Link]

-

Cook, X. A. F., de Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11096. Also available at: [Link]

-

Li, X., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128565. Retrieved from [Link]

-

Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. Retrieved from [Link]

-

Fawcett, A., et al. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews, 45(23), 6732-6744. Retrieved from [Link]

-

Maleki, A., & Kamal-Heidari, F. (2021). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Polycyclic Aromatic Compounds, 42(10), 7111-7126. Retrieved from [Link]

-

Maji, M., & D, S. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(2), 555-582. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5351-5354. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

- Eckert, C. A. (1998). Process for preparing biaryl compounds. Google Patents.

-

Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. Note: A related article on ligand-free Suzuki reactions in aqueous phase is available at: [Link]

-

Kim, J., & Kim, H. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(18), 6691. Retrieved from [Link]

-

A. Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Retrieved from [Link]

-

Goossens, N., et al. (2006). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 8(21), 4683-4686. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Liu, C., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]

-

Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 237-248. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Payamifar, M., & Poursattar Marjani, A. (2024). Examples of biaryl structure applications. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Giridhar, A., et al. (2012). Exploration of pyridine containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4647-4650. Retrieved from [Link]

-

Mehmood, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1836-1865. Retrieved from [Link]

-

Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Retrieved from [Link]

-

Pattekar, R. S., & Balireddy, K. (n.d.). Pharmacological activities of pyridine derivatives: a review. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Falahati, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(13), 1565-1590. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpps.com [wjpps.com]

- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of pyridine containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Reaction conditions for reductive amination of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde

Topic: Reaction conditions for reductive amination of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Substrate Analysis

This technical guide details the optimized reaction conditions for the reductive amination of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde (hereafter referred to as Substrate-1 ). This scaffold represents a "privileged structure" in medicinal chemistry, often serving as a precursor for kinase inhibitors (e.g., VEGFR, RAF) and GPCR ligands.

Substrate Characteristics[1][2][3][4][5][6][7][8][9]

-

Chemical Nature: 2-Formyl-4-arylpyridine.

-

Electronic Environment: The trifluoromethyl-phenyl group at the C4 position exerts a strong electron-withdrawing effect (inductive and mesomeric) on the pyridine ring.

-

Reactivity Implication: The C2-aldehyde is highly electrophilic compared to unsubstituted benzaldehydes. While this accelerates imine formation, it also increases susceptibility to hydration and oxidation. The adjacent pyridine nitrogen (N1) creates a chelation site, potentially interfering with metal-catalyzed hydrogenation but stabilizing transition states with Lewis acids like

.

Mechanistic Causality & Reagent Selection

Successful reductive amination relies on the kinetic differentiation between the reduction of the aldehyde and the reduction of the intermediate iminium ion.

The "Gold Standard" Reagent: Sodium Triacetoxyborohydride (STAB)

For Substrate-1 , Sodium Triacetoxyborohydride (

-

Why STAB? STAB is sterically bulky and electron-deficient. It reacts negligibly with the aldehyde of Substrate-1 but reduces the protonated imine (iminium ion) rapidly. This chemoselectivity prevents the formation of the alcohol byproduct (4-(4-(trifluoromethyl)phenyl)pyridin-2-yl)methanol.

-

Solvent Effects: 1,2-Dichloroethane (DCE) is the optimal solvent as it facilitates the solubility of the lipophilic biaryl system while maintaining the integrity of the STAB complex.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes for reagent selection.

Figure 1: Reaction pathway highlighting the critical imine reduction step. STAB is selected to maximize the Imine

Experimental Protocols

Protocol A: The Standard STAB Method (Recommended)

Best for: Acyclic primary/secondary amines, non-hindered substrates. Reference: Based on the Abdel-Magid protocol [1].

Reagents:

-

Substrate-1 (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation in picolinaldehydes.

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Substrate-1 (1.0 mmol) in DCE (5 mL, 0.2 M).

-

Imine Formation: Add the Amine (1.1 mmol).

-

Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (

) to liberate the free base.

-

-

Acid Catalysis: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes.

-

Checkpoint: Picolinaldehydes form imines rapidly. Extended stirring is rarely needed unless the amine is sterically hindered.

-

-

Reduction: Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly.

-

Monitoring: Stir at RT under Nitrogen atmosphere. Monitor by LC-MS or TLC.

-

Target: Disappearance of aldehyde (approx. 10.0 ppm in

NMR). Reaction is typically complete in 2–4 hours.

-

-

Quench: Quench by adding saturated aqueous

(5 mL). Stir vigorously for 15 minutes to decompose borate complexes. -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over

, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Weakly nucleophilic amines (e.g., anilines), sterically hindered amines, or acid-sensitive substrates.

Mechanism:

Reagents:

-

Substrate-1 (1.0 equiv)

-

Amine (1.1 equiv)[2]

-

Titanium(IV) Isopropoxide (

) (1.2 – 1.5 equiv) -

Sodium Borohydride (

) (1.5 equiv) -

Solvent: Absolute Ethanol or THF.

Step-by-Step Procedure:

-

Complexation: Mix Substrate-1 and Amine in dry THF or Ethanol (0.5 M).

-

Activation: Add

dropwise. Stir at RT for 6–12 hours (or overnight).-

Observation: The solution often changes color (yellow/orange) indicating imine-titanium complex formation.

-

-

Reduction: Cool the mixture to 0°C. Add

carefully (exothermic). -

Workup (Critical): Quench with 1N NaOH or water.

-

Note: Titanium forms a gelatinous precipitate (

). To aid filtration, add Celite and stir until the precipitate becomes granular (white/grey). Filter through a Celite pad before extraction.

-

Optimization & Troubleshooting Guide

Solvent and Reagent Compatibility Table

| Parameter | Condition | Suitability for Substrate-1 | Notes |

| Solvent | DCE | Excellent | Best solubility for biaryl systems; standard for STAB. |

| MeOH | Moderate | Compatible with | |

| THF | Good | Green alternative to DCE; slower kinetics. | |

| Reducing Agent | STAB | High | Best selectivity; minimizes alcohol byproduct. |

| Moderate | Toxic; requires pH control (pH 5-6). Use only if STAB fails. | ||

| Low | Pyridine nitrogen can poison Pd catalyst; dehalogenation of | ||

| Additive | Acetic Acid | Essential | Promotes protonation of the hemiaminal; prevents stalling. |

| Specialized | Use for hindered amines. |

Decision Logic for Protocol Selection

Figure 2: Workflow for selecting the appropriate reductive amination protocol based on amine characteristics.

Safety & Handling

-

1,2-Dichloroethane (DCE): is a suspected carcinogen and highly toxic. Handle in a fume hood. If safety regulations prohibit DCE, anhydrous THF is a viable substitute, though reaction times may double.

-

Substrate Stability: 2-Formylpyridines are prone to air oxidation to the carboxylic acid (picolinic acid derivative). Ensure Substrate-1 is stored under inert gas or freshly purified before use.

-

Boron Residues: Boron byproducts can be difficult to remove. A methanol workup (repeated evaporation with MeOH) helps remove boric acid as volatile trimethyl borate.

References

-

Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]

-

Bhattacharyya, S., et al. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Synlett, 1995(10), 1079-1080.

-

Sato, S., et al. (2004).[6] "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane." Tetrahedron, 60(36), 7899-7906.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scribd.com [scribd.com]

Application Note: 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde as a Schiff Base Precursor

Topic: High-Fidelity Synthesis of Schiff Base Ligands using 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Organometallic Researchers, and Materials Scientists.

Executive Summary

This guide details the utilization of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde (hereafter 4-CF3-Ph-PyCHO ) as a premium scaffold for Schiff base synthesis. Unlike standard picolinaldehydes, this derivative incorporates a trifluoromethyl-phenyl moiety at the 4-position. This structural modification serves two critical functions:

-

Electronic Modulation: The electron-withdrawing –CF₃ group, transmitted through the phenyl linker, subtly lowers the LUMO energy of the pyridine ring, enhancing the

-acceptor character of derived ligands in metal complexes (e.g., Ir(III) or Pt(II) emitters). -

Lipophilicity & Stability: The bulky, hydrophobic group enhances solubility in non-polar organic solvents and improves membrane permeability for bioactive derivatives.

This protocol covers the preparation of the precursor via Suzuki coupling (if not purchased) and the optimized condensation workflow to generate high-purity Schiff bases.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 4-[4-(Trifluoromethyl)phenyl]pyridine-2-carbaldehyde |

| CAS No. | 132470-83-8 (Generic analog class) |

| Molecular Weight | ~251.20 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, CHCl₃, THF; Moderate in hot EtOH; Insoluble in H₂O.[1] |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Aldehydes oxidize to carboxylic acids upon air exposure. |

Safety Warning: Pyridine derivatives are potential irritants. The trifluoromethyl group ensures high metabolic stability but may persist in environmental systems. Handle in a fume hood.

Precursor Synthesis (Suzuki Coupling)

Note: If purchasing the aldehyde directly, skip to Section 4.

To ensure the highest fidelity in Schiff base formation, the aldehyde purity must be >98%. If synthesizing from 4-chloropicolinaldehyde , follow this robust Suzuki-Miyaura protocol.

Workflow Diagram: Precursor Assembly

Figure 1: Palladium-catalyzed synthesis of the aldehyde precursor.

Protocol Steps:

-

Charge: In a Schlenk flask, combine 4-chloropicolinaldehyde (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (3 mol%).

-

Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1 v/v).

-

Base: Add Na₂CO₃ (2.0 eq).

-

Reaction: Reflux at 100°C under Argon for 12–16 hours.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The product is less polar than the starting chloride.

Core Protocol: Schiff Base Condensation

This protocol describes the reaction of 4-CF3-Ph-PyCHO with a primary amine (R-NH₂).

Rationale: The electron-withdrawing nature of the CF₃-phenyl group makes the aldehyde carbonyl highly electrophilic. While this increases reactivity, it also makes the equilibrium sensitive to water. Anhydrous conditions are critical.

Reagents

-

Precursor: 4-CF3-Ph-PyCHO (1.0 mmol)

-

Amine: Primary amine (e.g., aniline, ethylenediamine, amino acid ester) (1.0–1.1 eq)

-

Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).

-

Note: If the aldehyde is insoluble in cold alcohol, use a 1:1 mixture of EtOH/DCM.

-

-

Catalyst: Glacial Acetic Acid (1–2 drops) or Formic Acid.

-

Dehydrating Agent: Molecular Sieves (3Å) or anhydrous MgSO₄ (optional but recommended).

Step-by-Step Methodology

-

Dissolution:

-

Dissolve 251 mg (1.0 mmol) of 4-CF3-Ph-PyCHO in 10 mL of anhydrous EtOH. Heat gently (40°C) if required to ensure full solvation.

-

Checkpoint: The solution should be clear pale yellow. Turbidity indicates impurities or insolubility.

-

-

Amine Addition:

-

Add the primary amine (1.0 mmol) dropwise to the stirring aldehyde solution.

-

Observation: A color change (often to deep yellow or orange) usually occurs immediately, indicating formation of the carbinolamine intermediate.

-

-

Catalysis & Reflux:

-

Add 2 drops of glacial acetic acid.

-

Reflux the mixture at 80°C for 4–6 hours.

-

Tip: For stubborn amines (e.g., electron-deficient anilines), use a Dean-Stark trap with Toluene to physically remove water, driving the equilibrium to the right.

-

-

Monitoring:

-

Monitor via TLC (Silica, 20% EtOAc in Hexane). The aldehyde spot (

) should disappear. The Schiff base (imine) usually runs lower or higher depending on the amine, but distinct from the starting material.

-

-

Isolation:

-

Method A (Precipitation): Cool the reaction mixture to 0°C. The Schiff base often crystallizes out. Filter and wash with cold EtOH.

-

Method B (Evaporation): If no precipitate forms, remove solvent under vacuum. Recrystallize the residue from EtOH/Hexane or Et₂O.

-

Reaction Mechanism Visualization

Figure 2: Acid-catalyzed condensation mechanism converting the aldehyde to the imine.

Characterization & QC

Verify the structure using the following markers. The CF₃ group provides a unique NMR handle.

| Technique | Expected Signal / Observation |

| ¹H NMR (CDCl₃) | Imine proton (-CH=N-): Singlet at |

| ¹⁹F NMR | -CF₃ Group: Strong singlet around |

| IR Spectroscopy | C=N Stretch: Strong band at 1610–1630 cm⁻¹. C=O Stretch: Disappearance of the aldehyde band at ~1700 cm⁻¹. |

| Mass Spec (ESI) | [M+H]⁺: Molecular ion peak corresponding to (251 + Amine MW - 18). |

Applications in Research

A. Iridium(III) Emitters (OLEDs)

The 4-CF3-Ph-PyCHO derived Schiff bases (specifically when reacted with aniline derivatives to form phenyl-pyridine mimics) are excellent precursors for cyclometalated Iridium complexes.

-

Effect: The CF₃ group stabilizes the HOMO levels, often inducing a blue-shift in emission compared to non-fluorinated analogs, desirable for deep-blue OLEDs.

B. Bioactive Pharmacophores

Schiff bases of this aldehyde exhibit enhanced lipophilicity due to the trifluoromethyl group.

-

Protocol: React with isoniazid or thiosemicarbazide.

-

Result: Potential anti-tubercular or anti-cancer agents where the CF₃ group improves cellular uptake.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Equilibrium favors hydrolysis (water presence). | Use anhydrous solvents and add 3Å molecular sieves to the reaction flask. |

| No Precipitation | Product is too soluble in EtOH. | Evaporate to dryness and triturate with cold Hexane or Diethyl Ether. |

| Aldehyde Remains | Amine is sterically hindered or electron-poor. | Increase temp to reflux in Toluene (110°C) and extend time to 24h. |

| Dark/Tar Product | Oxidation or polymerization. | Perform reaction under Nitrogen/Argon atmosphere. |

References

-

Suzuki Coupling for Pyridine Derivatives

-

General Schiff Base Synthesis

-

Trifluoromethylpyridine Applications

-

Trifluoromethylpyridine: Its chemistry and applications.[7] (2023). Research Outreach.

-

-

Compound Data

-

4-(Trifluoromethyl)pyridine-2-carbaldehyde - PubChem Compound Summary.[1]

-

Sources

- 1. 4-(Trifluoromethyl)pyridine-2-carbaldehyde | C7H4F3NO | CID 14761471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Protocols for oxidizing 4-(4-(Trifluoromethyl)phenyl)-2-methylpyridine to aldehyde

Application Note: Selective Oxidation of 4-(4-(Trifluoromethyl)phenyl)-2-methylpyridine to Aldehyde

Part 1: Strategic Analysis & Substrate Logic

1.1 The Synthetic Challenge Oxidizing the 2-methyl group of a pyridine ring (2-picoline derivative) to an aldehyde is a classic yet deceptive transformation. The target substrate, 4-(4-(Trifluoromethyl)phenyl)-2-methylpyridine , presents specific electronic challenges:

-

Electronic Deactivation: The pyridine ring is inherently electron-deficient. The addition of a 4-(trifluoromethyl)phenyl group at the 4-position further withdraws electron density via induction and conjugation. This deactivation makes the ring nitrogen less basic but renders the methyl protons slightly more acidic.

-

Chemo-Selectivity: The primary risk is over-oxidation to the carboxylic acid (picolinic acid derivative). Pyridine-2-aldehydes are susceptible to hydration and subsequent oxidation.

-

Intermediate Stability: In radical halogenation routes (Method B), the intermediate 2-halomethylpyridine is prone to intermolecular self-quaternization (polymerization), requiring specific handling protocols.

1.2 Route Selection Strategy We present two validated protocols. Selection depends on the downstream application (e.g., GMP requirements vs. rapid discovery synthesis).

-

Method A (Selenium Dioxide): The "Gold Standard" for discovery chemistry. It is direct, robust, and functional group tolerant, though it requires rigorous purification to remove selenium.

-

Method B (Radical Bromination / Kornblum): A metal-free alternative suitable for larger scales where selenium contamination is a regulatory concern.

Figure 1: Strategic decision tree for selecting the oxidation protocol.

Part 2: Detailed Protocols

Method A: Selenium Dioxide Oxidation (Riley Oxidation)

Principle:

Reagents:

-

Substrate: 1.0 equiv

-

Selenium Dioxide (

): 1.2 – 1.5 equiv (Freshly sublimed preferred) -

Solvent: 1,4-Dioxane (wet) or Pyridine

-

Temperature: 100°C – 110°C

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of the substrate in 50 mL of 1,4-dioxane.

-

Note: Adding 2% v/v water can accelerate the reaction by facilitating the solubility of

and the hydrolysis of the intermediate selenite ester.

-

-

Addition: Add 12-15 mmol (1.3 - 1.6 g) of

in one portion.-

Caution:

is acutely toxic. Handle in a fume hood.

-

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 4–12 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LCMS. The aldehyde typically appears as a distinct spot less polar than the acid but more polar than the starting material.

-

Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated black selenium metal. Wash the pad with EtOAc.

-

Purification (The Bisulfite Workup - Critical):

-

Concentrate the filtrate to remove dioxane.

-

Dissolve the residue in Et2O or EtOAc.

-

Add saturated aqueous Sodium Bisulfite (

) . Shake vigorously for 10-15 minutes. The aldehyde forms a water-soluble bisulfite adduct. -

Separate layers. Wash the aqueous layer (containing product) with Et2O to remove unreacted starting material and non-aldehyde impurities.

-

Release: Basify the aqueous layer with saturated

or -

Extract the free aldehyde into EtOAc (3x). Dry over

, filter, and concentrate.

-

Troubleshooting:

-

Incomplete Conversion: Add another 0.5 equiv of

and continue reflux. -

Over-oxidation: Ensure water content is low (use dry dioxane if acid formation is high) and stop reaction immediately upon consumption of SM.

Method B: Radical Bromination followed by Kornblum Oxidation

Principle: This route avoids heavy metals. Step 1 is a radical bromination using N-Bromosuccinimide (NBS). Step 2 utilizes DMSO as the oxidant (Kornblum oxidation) to convert the bromide to the aldehyde.[4]

Reagents:

-

Step 1: NBS (1.1 equiv), AIBN or Benzoyl Peroxide (0.05 equiv),

or Chlorobenzene. -

Step 2: DMSO (excess, as solvent),

(3.0 equiv).

Step-by-Step Protocol:

Step 1: Bromination

-

Setup: Dissolve 10 mmol substrate in 40 mL

(or PhCl). -

Activation: Add 11 mmol NBS and 0.5 mmol AIBN.

-

Reflux: Heat to reflux.[5] Irradiate with a visible light lamp (300W tungsten) to initiate radicals if reaction is sluggish.

-

Monitoring: Reaction usually completes in 2-4 hours.

-

Critical Warning: The product, 2-(bromomethyl)-4-(4-(trifluoromethyl)phenyl)pyridine, is unstable. It can undergo intermolecular N-alkylation (self-quaternization). Do not store. Proceed immediately.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter quickly. Concentrate filtrate in vacuo at low temperature (<30°C) to obtain the crude bromide.

Step 2: Kornblum Oxidation

-

Solvation: Dissolve the crude bromide immediately in 30 mL dry DMSO.

-

Oxidation: Add 30 mmol

. -

Heating: Heat the mixture to 100°C for 1-2 hours.

-

Workup: Pour the reaction mixture into ice water (150 mL). The aldehyde may precipitate (if solid) or require extraction with EtOAc.

-

Purification: Flash chromatography (Silica, Hex/EtOAc gradient).

Figure 2: Reaction pathway for the two-step Radical/Kornblum sequence.

Part 3: Comparative Analysis & Quality Control

3.1 Method Comparison

| Feature | Method A ( | Method B (Kornblum) |

| Yield (Typical) | 60 - 75% | 50 - 65% (over 2 steps) |

| Reaction Time | 4 - 12 Hours | 6 - 8 Hours (Total) |

| Purification | Bisulfite adduct (Chemical) | Chromatography (Physical) |

| Scalability | Moderate ( | High (Standard waste) |

| Safety Profile | High Toxicity (Se) | Lachrymator (Bromide), DMS stench |

| Key Risk | Residual Selenium | Polymerization of intermediate |

3.2 Characterization Criteria The presence of the aldehyde is easily confirmed via NMR.

-

1H NMR (

): Look for the diagnostic aldehyde proton singlet at -

Absence of Methyl: Disappearance of the singlet at

2.6 - 2.7 ppm. -

19F NMR: The

signal (approx

References

-

Riley Oxidation Mechanism & Scope

-

Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones.[13] Journal of the Chemical Society, 1875-1883.

-

-

Selenium Dioxide Oxidation of Methyl Pyridines

- Sakamoto, T., et al. (1980). Site-selective oxidation of methyl-substituted N-heteroaromatics with selenium dioxide. Chemical & Pharmaceutical Bulletin, 28(9), 2748-2752.

-

Kornblum Oxidation Protocol

-

Purification of Pyridine Aldehydes (Bisulfite Method)

Sources

- 1. Riley oxidation - Wikipedia [en.wikipedia.org]

- 2. Riley Oxidation | NROChemistry [nrochemistry.com]

- 3. adichemistry.com [adichemistry.com]

- 4. revistadechimie.ro [revistadechimie.ro]

- 5. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 10. orgsyn.org [orgsyn.org]

- 11. bch.ro [bch.ro]

- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 13. synarchive.com [synarchive.com]

- 14. 2-Pyridinecarboxaldehyde | 1121-60-4 [chemicalbook.com]

- 15. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

Preparation of trifluoromethylphenyl-pyridine ligands for metal coordination

Application Note: High-Purity Synthesis of Trifluoromethylphenyl-Pyridine Ligands for Iridium(III) Coordination

Introduction: The Fluorine Effect in Cyclometalation

The incorporation of trifluoromethyl (

Mechanistic Impact:

-

Color Tuning: By stabilizing the HOMO, the energy gap (

) increases, resulting in a hypsochromic (blue) shift in emission compared to the unsubstituted -

Redox Stability: Fluorination often renders the complex more resistant to oxidation, a vital trait for photocatalysts and OLED emitters.

This guide details the two-phase synthesis: (1) Construction of the ligand backbone via Suzuki-Miyaura coupling, and (2) Formation of the chloro-bridged Iridium dimer, the universal precursor for heteroleptic complexes.

Phase I: Ligand Synthesis (Suzuki-Miyaura Coupling)

The formation of 2-(4-(trifluoromethyl)phenyl)pyridine requires a robust cross-coupling protocol. We utilize a biphasic solvent system to maximize the solubility of the boronic acid while protecting the catalyst.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| 2-Bromopyridine | 1.0 | Electrophile (Halide) |

| 4-(Trifluoromethyl)phenylboronic acid | 1.2 | Nucleophile (Transmetallation agent) |

| 0.05 | Catalyst (Tetrakis) | |

| 3.0 | Base (Activates Boronic Acid) | |

| DME (Dimethoxyethane) | Solvent | High boiling, coordinates to Boron |

Step-by-Step Protocol

-

Degassing (Critical): In a Schlenk flask, combine DME and 2M

(2:1 ratio). Sparge with Argon for 30 minutes.-

Why: Palladium(0) species are sensitive to oxidation. Oxygen promotes homocoupling of the boronic acid, reducing yield.

-

-

Reagent Loading: Under a counter-flow of Argon, add 2-bromopyridine, the boronic acid, and

. -

Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

-

Visual Cue: The solution typically turns from yellow to darkening orange/brown. A black precipitate (Palladium black) indicates catalyst decomposition, often due to poor degassing.

-

-

Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (

) and brine ( -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

-

Eluent: Hexanes:EtOAc (gradient from 95:5 to 80:20).

-

QC: The product is usually a white or off-white solid.

-

Mechanism Visualization

Figure 1: The Suzuki-Miyaura catalytic cycle. Note that the base activation of the boronic acid is the rate-determining step for transmetallation.

Phase II: Cyclometalation (Dimer Formation)

This step involves the C-H activation of the phenyl ring by Iridium. The standard "Nonoyama route" is employed using 2-ethoxyethanol.

Reagents

| Reagent | Equiv. | Role |

| 1.0 | Metal Precursor | |

| Ligand (from Phase I) | 2.2 - 2.5 | Ligand (Excess required) |

| 2-Ethoxyethanol | Solvent | Reducing solvent, high BP ( |

| DI Water | Co-solvent | Solubilizes chloride salts |

Protocol: The Nonoyama Reaction

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve

and the ligand in a mixture of 2-ethoxyethanol and water (3:1 v/v).-

Concentration: Aim for ~0.05 M with respect to Iridium.

-

-

Heating: Reflux at 110–120°C for 24 hours under Argon.

-

Why 2-Ethoxyethanol? It acts as a solvent and a reductant, ensuring any Ir(IV) impurities are reduced to the active Ir(III) state. The water helps solubilize the inorganic chloride byproducts.

-

-

Precipitation: Cool the mixture to room temperature. Add excess DI water (~10x volume). The chloro-bridged dimer,

, will precipitate as a yellow/green solid. -

Filtration & Wash: Filter the solid.

-

Wash 1: Water (removes unreacted

and salts). -

Wash 2: Methanol (cold, small volume) or Ethanol (removes trace organic impurities).

-

Wash 3: Diethyl ether (removes unreacted ligand).

-

-